1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one
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Overview
Description
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one is a complex organic compound that features a pyrrolidine ring, a phenyl group, a pyridine ring, and an oxadiazole ring
Preparation Methods
The synthesis of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The phenyl group is then introduced through a substitution reaction. The pyridine and oxadiazole rings are synthesized separately and then coupled with the pyrrolidine derivative. The final product is obtained through purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives, phenyl-substituted compounds, and oxadiazole-containing molecules. Compared to these, 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Some similar compounds include:
- Pyrrolidine derivatives with different substituents.
- Phenyl-substituted pyrrolidines.
- Oxadiazole-containing compounds with varying side chains.
This compound’s unique combination of rings and substituents makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c22-18-14-26(13-17(18)15-5-2-1-3-6-15)20(27)8-4-7-19-24-21(25-28-19)16-9-11-23-12-10-16/h1-3,5-6,9-12,17-18H,4,7-8,13-14,22H2/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNQGLFDOLKOC-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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